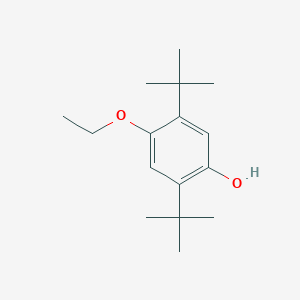
2,5-Di-tert-butyl-4-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-tert-butyl-4-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and an ethoxy group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-4-ethoxyphenol typically involves the alkylation of 2,5-di-tert-butylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Di-tert-butyl-4-ethoxyphenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Mechanism of Action
The antioxidant properties of 2,5-Di-tert-butyl-4-ethoxyphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with reactive oxygen species and other free radicals, converting them into less reactive and more stable molecules. The phenolic hydroxyl group plays a crucial role in this mechanism by undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Di-tert-butyl-4-methylphenol: Contains a methyl group instead of an ethoxy group.
2,5-Di-tert-butylhydroquinone: Lacks the ethoxy group and has two hydroxyl groups.
Uniqueness
2,5-Di-tert-butyl-4-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall antioxidant properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are desired.
Properties
CAS No. |
90264-07-6 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI Key |
ZSBDCAJZJQOAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















